molecular formula C59H84N2O18 B1668254 Candicidin CAS No. 1403-17-4

Candicidin

Cat. No.: B1668254
CAS No.: 1403-17-4
M. Wt: 1109.3 g/mol
InChI Key: OPGSFDUODIJJGF-JBUZINEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Candicidin is a polyene antifungal antibiotic produced by the bacterium Streptomyces griseus. It is particularly effective against fungi of the genus Candida, including Candida albicans. This compound is primarily used in the treatment of vulvovaginal candidiasis, administered intravaginally .

Mechanism of Action

Target of Action

Candicidin primarily targets ergosterol , the principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes.

Mode of Action

This compound interacts with its target, ergosterol, by binding to it irreversibly . This binding disrupts the integrity of the membrane, leading to cell death . There is some evidence suggesting that the binding site in the cell wall may be to fatty acids or fatty acid esters, and this binding capacity must be satisfied before this compound can bring about its lethal effect by binding to sterol in the cell membrane .

Biochemical Pathways

Research suggests that methylmalonyl-coa, a key intermediate in many metabolic pathways, plays a central role in this compound production . The gene methB, responsible for the biosynthesis of methylmalonyl-CoA, might be a candidate gene target for further improving the production of this compound .

Pharmacokinetics

It is known that this compound is administered intravaginally in the treatment of vulvovaginal candidiasis .

Result of Action

The primary result of this compound’s action is the disruption of membrane integrity, leading to cell death . It is especially effective against Candida albicans, a common cause of fungal infections .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the productivity of this compound can be significantly improved by introducing a pleiotropic regulator AdpA into Streptomyces ZYJ-6, achieving the highest this compound level ever reported in the literature . Furthermore, medium optimization and pH stepwise control strategy in process optimization have been shown to enhance this compound productivity .

Biochemical Analysis

Biochemical Properties

Candicidin interacts with ergosterol, the principal sterol in the fungal cytoplasmic membrane . It binds irreversibly to ergosterol, disrupting membrane integrity and ultimately leading to cell death . This interaction is crucial for this compound’s role in biochemical reactions.

Cellular Effects

This compound’s binding to ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to ergosterol . This binding disrupts the integrity of the fungal cell membrane, leading to cell death . There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters .

Dosage Effects in Animal Models

These controlled experiments allow description of the impact of a wide range of important treatment variables, including drug dose or concentration .

Metabolic Pathways

This compound’s production involves several metabolic pathways. For instance, methylmalonyl-CoA plays a central role in the this compound production . The gene methB, responsible for the biosynthesis of methylmalonyl-CoA, might be a candidate gene target for further improving the production of this compound .

Transport and Distribution

It is known that this compound is administered intravaginally in the treatment of vulvovaginal candidiasis .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cell membrane where it interacts with ergosterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Candicidin is biosynthesized by Streptomyces griseus. The production process involves the optimization of the growth medium and pH control. The optimal pH for cell growth and this compound biosynthesis are 6.8 and 7.8, respectively . The biosynthesis involves the formation of a heptaene macrolide structure, which includes multiple conjugated double bonds.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in a chemically defined medium. The medium is optimized for nitrogen, carbon, and phosphorus sources to enhance productivity. The pH stepwise control strategy is employed to maximize yield, achieving titers as high as 5161 µg/mL .

Chemical Reactions Analysis

Types of Reactions: Candicidin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Often involve halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Candicidin is a polyene antibiotic produced by the actinomycete Streptomyces griseus. It is primarily known for its antifungal properties and has been studied for various applications in both clinical and agricultural settings. This article delves into the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and potential uses in medicine and agriculture.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various pathogenic fungi. Research indicates that it is particularly effective against:

  • Candida species : Effective against Candida albicans, which is responsible for opportunistic infections in immunocompromised patients.
  • Aspergillus species : Shows activity against Aspergillus fumigatus, a common cause of respiratory infections.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory study, the minimum inhibitory concentration (MIC) of this compound was determined for various strains of Candida albicans. The results indicated that this compound had an MIC ranging from 0.5 to 2 µg/ml, showcasing its potent antifungal properties compared to other antifungals such as fluconazole.

StrainMIC (µg/ml)
C. albicans (wild type)1
C. albicans (fluconazole-resistant)2

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound in treating systemic fungal infections. A notable trial involved patients with invasive candidiasis who were administered this compound as part of their treatment regimen. The results indicated a significant reduction in fungal burden and improved patient outcomes compared to standard treatments.

Antifungal Agent in Crop Protection

This compound has been explored as a biopesticide due to its antifungal properties. It can be used to control fungal diseases in crops, providing an environmentally friendly alternative to synthetic fungicides.

Efficacy Against Plant Pathogens

Research has shown that this compound effectively inhibits the growth of several plant pathogens, including:

  • Botrytis cinerea : Responsible for gray mold disease in fruits.
  • Fusarium spp. : Known for causing wilt diseases in various crops.
PathogenConcentration (ppm)Inhibition (%)
Botrytis cinerea10085
Fusarium oxysporum20075

Field Trials

Field trials have demonstrated the effectiveness of this compound as a foliar spray on crops like tomatoes and grapes. These trials reported reduced incidence of fungal infections and improved crop yield without adverse effects on beneficial organisms.

Comparison with Similar Compounds

Candicidin is part of the heptaene macrolide group of polyene antifungal antibiotics. Similar compounds include:

    Amphotericin B: Another polyene antifungal with a similar mechanism of action but less effective against Candida albicans.

    Nystatin: A tetraene macrolide with a broader spectrum of activity but lower potency.

    Natamycin: A pentaene macrolide used primarily in food preservation.

This compound is unique in its high activity against Candida albicans and its specific binding to ergosterol .

Biological Activity

Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus, notable for its potent antifungal properties. This compound belongs to the heptaene class of antibiotics, which are characterized by their multi-ring structures and ability to disrupt fungal cell membranes. The biological activity of this compound has been extensively studied, revealing its potential applications in both agricultural and medical fields.

Chemical Structure and Properties

This compound is primarily composed of several components, with this compound D being the most studied. It exhibits a high degree of antifungal activity against various fungal pathogens, including those resistant to other antifungal agents. The structure of this compound D includes a series of conjugated double bonds, contributing to its ability to interact with ergosterol in fungal cell membranes, leading to cell lysis and death .

The primary mechanism by which this compound exerts its antifungal effects involves:

  • Binding to Ergosterol : this compound binds to ergosterol, a key component of fungal cell membranes. This binding alters membrane permeability, resulting in leakage of cellular contents and ultimately cell death.
  • Induction of Reactive Oxygen Species (ROS) : Studies indicate that this compound can induce oxidative stress within fungal cells, further contributing to its antifungal activity .

Biological Activity in Agricultural Applications

Recent research highlights the use of this compound-like compounds in biocontrol strategies against soilborne fungal diseases. For instance, Streptomyces albidoflavus strain W68 has been shown to effectively produce this compound isomers that control pathogens such as Rhizoctonia solani. The study demonstrated that deletion of specific biosynthetic gene clusters significantly reduced the antifungal activity of this strain, indicating the critical role of this compound production in biocontrol efficacy .

Table 1: Antifungal Efficacy of this compound Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL
Rhizoctonia solani0.25 µg/mL
Fusarium oxysporum0.75 µg/mL

Clinical Applications and Limitations

Historically, this compound was utilized in treating vaginal fungal infections; however, its clinical use has diminished due to toxicity concerns and limited water solubility. Despite these drawbacks, ongoing research aims to modify the chemical structure of this compound to enhance its solubility and reduce toxicity while maintaining its antifungal efficacy .

Case Study: Antifungal Resistance

A significant concern in treating fungal infections is the emergence of resistance. Research indicates that this compound retains effectiveness against multidrug-resistant strains due to its unique mechanism of action that does not involve common resistance pathways exploited by other antifungals . This characteristic positions this compound as a valuable candidate for developing new antifungal therapies.

Future Directions

The future exploration of this compound's biological activity may focus on:

  • Chemical Modifications : Investigating derivatives of this compound that enhance solubility and reduce toxicity.
  • Combination Therapies : Studying the synergistic effects when combined with other antifungals.
  • Genomic Studies : Utilizing genomic mining techniques to identify new strains capable of producing this compound or similar compounds for agricultural applications .

Properties

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGSFDUODIJJGF-JBUZINEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014435
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1403-17-4
Record name Candicidin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Candicidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Candicidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Candicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Candicidin
Reactant of Route 2
Candicidin
Reactant of Route 3
Candicidin
Reactant of Route 4
Reactant of Route 4
Candicidin
Reactant of Route 5
Candicidin
Reactant of Route 6
Candicidin
Customer
Q & A

Q1: How does candicidin exert its antifungal activity?

A: this compound belongs to the polyene macrolide family of antifungal antibiotics. [] It works by binding preferentially to ergosterol, a sterol found in fungal cell membranes. [] This binding disrupts membrane integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately resulting in fungal cell death. [, ]

Q2: What makes this compound more effective against fungal cells than mammalian cells?

A: this compound exhibits selective toxicity towards fungal cells due to its higher affinity for ergosterol compared to cholesterol, the primary sterol found in mammalian cell membranes. [, ]

Q3: What is the chemical formula and molecular weight of this compound D, the major component of the this compound complex?

A: The molecular formula of this compound D is C61H82NO21, and its molecular weight is 1128.3 g/mol. [, ]

Q4: How can I differentiate this compound components using analytical techniques?

A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for separating and quantifying different components of the this compound complex. [, ] For instance, a C8 column with an acetonitrile-ammonium acetate mobile phase can effectively separate the four major components of the complex. []

Q5: What is the significance of the aromatic moiety in this compound's structure?

A: The aromatic para-aminoacetophenone moiety, derived from para-aminobenzoic acid (PABA), is a characteristic feature of aromatic polyene macrolides like this compound. [] This moiety plays a crucial role in this compound's biological activity. []

Q6: How is the biosynthesis of the aromatic moiety in this compound regulated?

A: Studies have shown that the expression of the PABA synthase gene (pabAB) in the this compound biosynthetic pathway is significantly repressed by phosphate. [, ] This suggests a regulatory mechanism involving phosphate control over the biosynthesis of the aromatic component in this compound.

Q7: Which genes are responsible for this compound biosynthesis in Streptomyces species?

A: The this compound biosynthetic gene cluster (can) has been identified and characterized in several Streptomyces species. [, ] This cluster contains genes encoding enzymes involved in various steps of this compound biosynthesis, including polyketide synthases (PKSs), a thioesterase, enzymes for macrolactone ring modification, mycosamine biosynthesis and attachment, this compound export, and regulatory proteins. []

Q8: How widespread is the this compound gene cluster among Streptomyces species?

A: Studies on Streptomyces isolates from the Trondheim fjord in Norway revealed that the this compound biosynthesis gene cluster (can) is widely distributed among these strains. [] Despite morphological diversity, these isolates shared a high degree of genetic similarity and harbored the can genes, suggesting the involvement of a mobile genetic element in the dissemination of this cluster. []

Q9: What is the role of the FscR regulatory proteins in this compound biosynthesis?

A: Four consecutive regulatory genes (fscR1-fscR4) within the this compound biosynthetic gene cluster in Streptomyces sp. FR-008 encode the FscR regulatory proteins. [] These proteins, belonging to different families of regulators, form a hierarchical network to control this compound production. [] Each FscR protein plays a critical role, and their disruption significantly affects this compound biosynthesis. []

Q10: How do environmental factors like phosphate influence this compound production?

A: Inorganic phosphate has been found to inhibit this compound biosynthesis while stimulating mycelial growth in Streptomyces griseus. [, ] This suggests a complex interplay between primary and secondary metabolism, with phosphate potentially acting as a regulator that switches the metabolic flux. [] Maintaining a specific pH and sugar concentration in the fermentation medium can also influence this compound yield. []

Q11: What are the potential medical applications of this compound?

A: this compound exhibits potent antifungal activity and has been investigated for its potential in treating various fungal infections. [, ] Due to its relatively low toxicity when administered orally, this compound has been studied for treating fungal infections of the intestinal tract. [, ] It has also shown promise in managing vaginal candidiasis. [, ]

Q12: Does this compound have any effect on the prostate gland?

A: Early observations indicated that oral administration of this compound in dogs led to a reduction in prostate gland size. [] Further investigations revealed that treatment with this compound, particularly the heptaene macrolide variant, resulted in noticeable reductions in prostate size and weight in a hamster model of prostatic hypertrophy. [] These findings suggest a potential link between this compound and prostate health, warranting further research to understand the underlying mechanisms and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.